molecular formula C15H17BrClNO B5819527 5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide

Cat. No. B5819527
M. Wt: 342.66 g/mol
InChI Key: HSURRYNOCBTHHA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide is a complex organic compound featuring a bromine and chlorine substitution on a benzamide backbone, with a cyclohexenyl ethylamine side chain. This compound's structure suggests it may exhibit interesting chemical and physical properties, making it a subject of study in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of compounds similar to 5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide typically involves multi-step organic reactions including bromination, chlorination, amide formation, and the attachment of cyclohexenyl ethyl groups. For example, the synthesis of related benzamide derivatives has been achieved through elimination, reduction, and bromization reactions starting from halogenated benzene and hydroxybenzaldehyde precursors, followed by amide formation (H. Bi, 2014; H. Bi, 2015) (Bi, 2014); (Bi, 2015).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS, along with X-ray crystallography for solid-state analysis. Studies on similar compounds have detailed the crystal packing, hydrogen bonding, and molecular conformations contributing to their stability and reactivity (G. Anuradha et al., 2014) (Anuradha et al., 2014).

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(cyclohexen-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrClNO/c16-12-6-7-14(17)13(10-12)15(19)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSURRYNOCBTHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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